Ibrexafungerp citrate is a novel antifungal compound classified as a triterpenoid and specifically a glucan synthase inhibitor. It is primarily developed for the treatment of fungal infections, particularly vulvovaginal candidiasis, and is noted for its oral bioavailability and efficacy against multi-drug resistant fungal strains. The compound operates by inhibiting the biosynthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, thereby compromising cell integrity and leading to fungal cell lysis .
The synthesis of ibrexafungerp involves semi-synthetic modifications of enfumafungin. The process typically includes:
The synthetic route often employs various organic reactions, including hydroxylation and conjugation with citrate to form ibrexafungerp citrate, optimizing it for oral administration .
Ibrexafungerp citrate has a complex molecular structure characterized by multiple rings and functional groups. The chemical formula is with a molecular weight of approximately 730.051 g/mol. Its structural configuration includes:
Ibrexafungerp undergoes several metabolic transformations:
The metabolic pathway indicates that approximately 90% of an administered dose is excreted via feces, primarily as unchanged drug, while renal excretion remains minimal (around 1%) .
Ibrexafungerp functions by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, crucial for synthesizing β-(1,3)-D-glucan in the fungal cell wall. This inhibition disrupts the structural integrity of the cell wall, leading to increased permeability and eventual cell death.
Ibrexafungerp citrate is primarily indicated for:
The global burden of invasive fungal infections has escalated dramatically, driven by expanding immunocompromised populations and widespread antifungal use. Candida glabrata and Candida auris exemplify this crisis, exhibiting alarming resistance patterns. Candida glabrata now causes >28% of candidemia cases in U.S. surveillance studies, with fluconazole resistance exceeding 30% and echinocandin resistance rising to 3–30% in clinical isolates [1]. Crucially, multidrug-resistant (MDR) strains—resistant to both azoles and echinocandins—have emerged, accounting for 1.3–2% of Candida glabrata isolates in population-based surveillance [1] [3]. Resistance mechanisms include:
Candida auris intensifies this threat, with intrinsic resistance to fluconazole (>90% isolates), variable echinocandin resistance (up to 8%), and some strains resistant to all three major antifungal classes [3] [10]. Its persistence in healthcare environments and capacity for nosocomial transmission further complicate containment [3].
Table 1: Emerging Resistance in Key Fungal Pathogens
Pathogen | Resistance Prevalence | Key Resistance Mechanisms | Mortality Impact |
---|---|---|---|
Candida glabrata | Azoles: >30%; Echinocandins: 3-30%; MDR: 1.3-2% | FKS1/FKS2 mutations, MSH2 mutations, Efflux pump upregulation | Crude mortality: 28-44% |
Candida auris | Fluconazole: >90%; Pan-resistance: 4-8% | ERG11 mutations, FKS1 mutations | Crude mortality: 30-60% |
Aspergillus fumigatus | Azoles: 3-20% (geographic variation) | CYP51A mutations (TR34/L98H, TR46/Y121F/T289A) | 85% mortality in invasive disease |
Current antifungal therapy relies on three drug classes (azoles, echinocandins, polyenes), each with critical limitations in drug-resistant infections:
These shortcomings manifest in persistent mortality rates exceeding 30% for invasive candidiasis despite therapy, underscoring the need for agents with novel mechanisms, oral bioavailability, and activity against resistant strains [4] [6].
Ibrexafungerp citrate (formerly SCY-078) represents the first clinically approved triterpenoid antifungal ("fungerp"), a structurally distinct class derived from the natural product enfumafungin [3] [7]. Its development addresses core limitations of existing therapies:
Table 2: Ibrexafungerp vs. Established Antifungal Classes
Property | Ibrexafungerp (Triterpenoid) | Echinocandins | Azoles |
---|---|---|---|
Molecular Target | β-(1,3)-D-glucan synthase (non-competitive) | β-(1,3)-D-glucan synthase (competitive) | Lanosterol 14α-demethylase |
Spectrum | Candida spp. (including azole/echinocandin-resistant), Aspergillus spp., Pneumocystis asci | Candida spp., Aspergillus spp. | Broad yeast/mold coverage (excludes some Candida glabrata/Candida auris) |
Administration | Oral and intravenous (in development) | Intravenous only | Oral and intravenous |
Cidal Activity | Fungicidal vs. Candida | Fungicidal vs. Candida | Fungistatic |
Resistance Profile | Active against most FKS-mutant strains | Inactive against FKS-mutant strains | Inactive against strains with efflux pumps/ERG11 mutations |
Regulatory agencies recognize ibrexafungerp’s innovative profile, granting it Qualified Infectious Disease Product, Fast Track, and Orphan Drug designations for invasive candidiasis and aspergillosis [5] [6] [10]. Its approval for vulvovaginal candidiasis (2021) and recurrent vulvovaginal candidiasis (2022) provides clinical validation, while late-phase trials (MARIO, SCYNERGIA) evaluate hospital-based indications [4] [5] [6]. This positions ibrexafungerp as a foundational therapy for evolving antifungal resistance.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7